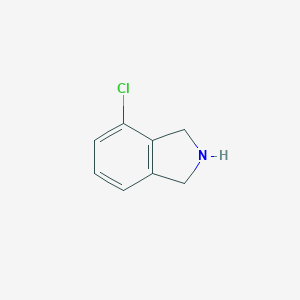
4-Chloroisoindoline
概要
説明
Synthesis Analysis
The synthesis of chloroindoles, including 4-Chloroisoindoline, can be achieved through various methods. One notable approach involves the one-pot synthesis from readily available 2,3-dichloroaniline derivatives and terminal alkynes using a palladium catalyst. This method enables ortho-selective coupling and subsequent cyclization to afford chloroindoles in high yields (Yamaguchi & Manabe, 2014). Another approach involves the use of 4-chloroaniline and chloroacetyl chloride through chloroacetylation and Friedel Crafts reaction, optimizing reaction conditions to achieve high purity and yield of the final product (Wu Ming, 2001).
Molecular Structure Analysis
The molecular structure and vibrational spectra of chloroindoles, including the derivatives of 4-Chloroisoindoline, have been studied using DFT/B3LYP level of theory. The effect of the chloro atom's position on the molecular properties such as electron density, dipole moments, and energies was examined, providing insights into the influence of halogenation on the indole aromatic system (Ozisik, Saǧlam, & Bayari, 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloroisoindoline derivatives often leverage the compound's reactivity for further functionalization. For instance, the generation and reactivity of the 4-aminophenyl cation from 4-chloroaniline under photolysis highlight the compound's potential in forming diverse chemical structures through photochemical reactions (Guizzardi et al., 2001).
Physical Properties Analysis
The crystal growth, structural, and physicochemical studies of novel binary organic complexes involving chloroaniline derivatives, such as 4-Chloroisoindoline, underscore the importance of these compounds in material science. These studies focus on the formation of molecular complexes and their thermal, vibrational, and optical properties, offering insights into their potential applications (Sharma et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Chloroisoindoline derivatives are central to their applications in various domains. The synthesis and evaluation of substituted dioxoisoindoline-aminoquinolines, for instance, reveal the potential of these compounds in medicinal chemistry, demonstrating their antiplasmodial activities and non-cytotoxicity, which could inform further pharmaceutical development (Rani et al., 2019).
科学的研究の応用
1. Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
2. Non-Steroidal Analgesics
A study developed a simple method for the synthesis of new derivatives of isoindoline-1,3-dione, which consists of the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . It was revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
3. Herbicides, Colorants, Dyes, Polymer Additives
These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have been used in diverse fields such as herbicides, colorants, dyes, and polymer additives .
4. Organic Synthesis
Isoindoline-1,3-dione derivatives are also used in organic synthesis . Various synthetic strategies have been employed to access these derivatives .
5. Photochromic Materials
These compounds have potential applications in the field of photochromic materials .
6. Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
7. Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activities . This has created interest among researchers to synthesize a variety of indole derivatives .
8. Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . For instance, N-Substituted imides, isoindoline-1,3-dione derivatives, were synthesized and investigated against blood cancer using K562 and Raji cell lines .
9. Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .
10. Antioxidant Activity
Indole derivatives have shown potential as antioxidants . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .
11. Modulation of Dopamine Receptor D2
Isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
12. Parkinsonism Treatment
13. Green Chemistry
Isoindolines and dioxoisoindolines were synthesized using simple heating and relatively quick solventless reactions . This new synthetic strategy is based on the 12 principles of green chemistry .
Safety And Hazards
特性
IUPAC Name |
4-chloro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHJVLXLZOTUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564159 | |
| Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisoindoline | |
CAS RN |
123594-04-7 | |
| Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

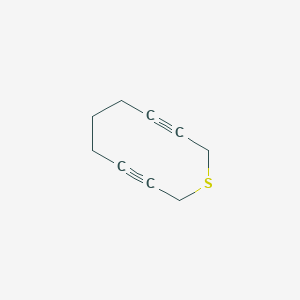
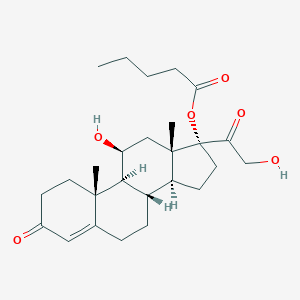
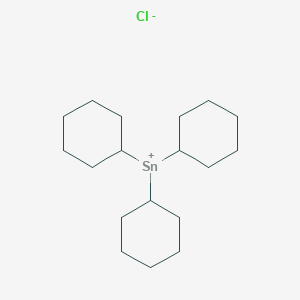
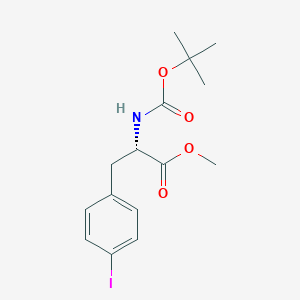
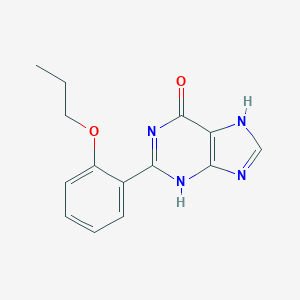
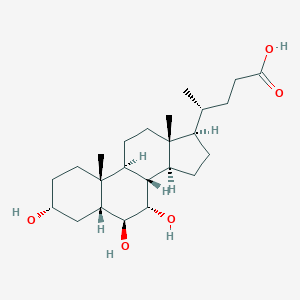
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
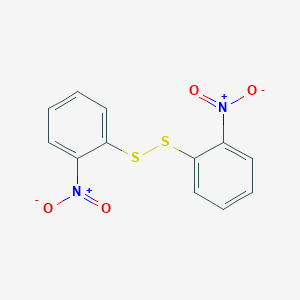
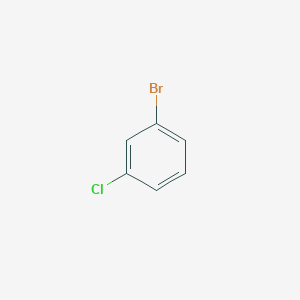
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
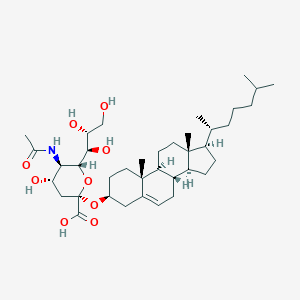
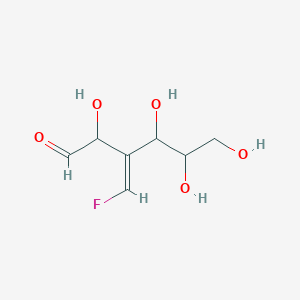
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)